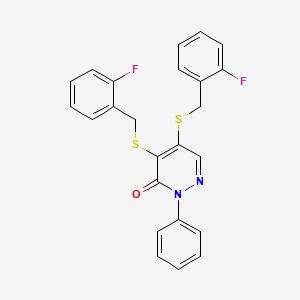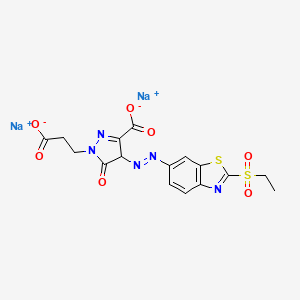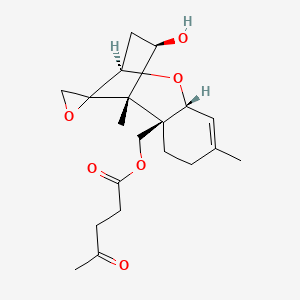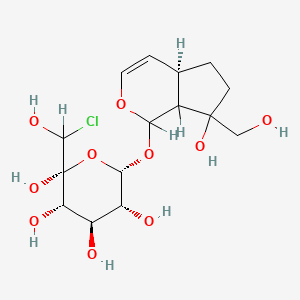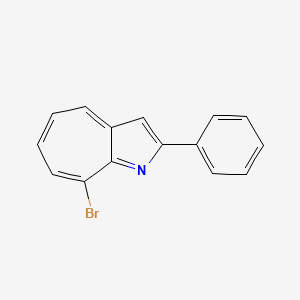
Malanato platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 266047 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activities, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 266047 involves multiple steps, each requiring specific conditions and reagents. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include cyclization, oxidation, and functional group modifications to achieve the final compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 266047 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
NSC 266047 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 266047 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
NSC 266047 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: NSC 266047 is investigated for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 266047 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, alter signaling pathways, or affect gene expression. The exact pathways and targets can vary depending on the context of its use, but generally, it exerts its effects by binding to proteins or nucleic acids, thereby modulating their function.
Comparison with Similar Compounds
NSC 266047 can be compared with other similar compounds to highlight its uniqueness:
NSC 51046: This compound shares a similar core structure but differs in its functional groups, leading to distinct biological activities.
NSC 515776: Another related compound with variations in its molecular structure, resulting in different chemical reactivity and applications.
The uniqueness of NSC 266047 lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Properties
CAS No. |
61848-63-3 |
|---|---|
Molecular Formula |
C9H16N2O4Pt |
Molecular Weight |
411.32 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |
InChI Key |
NUDTWAITWRPVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



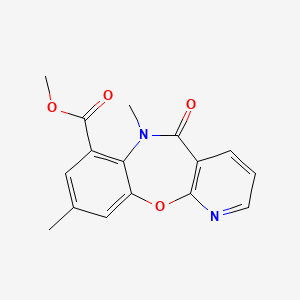
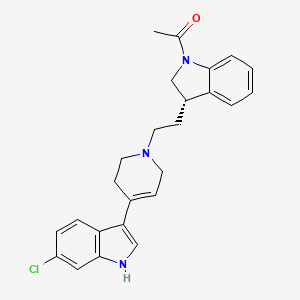

![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)


